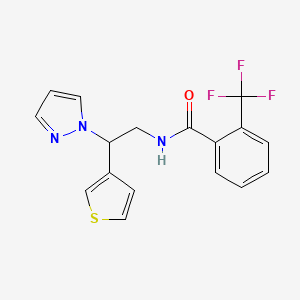

![molecular formula C13H12FN5 B2433753 N-[(2-氟苯基)甲基]-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 606136-00-9](/img/structure/B2433753.png)

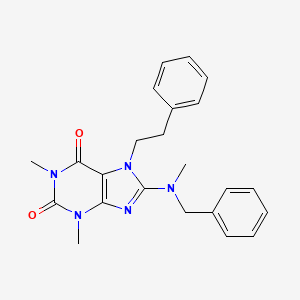

N-[(2-氟苯基)甲基]-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been used in various areas of drug design due to its structural versatility . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP compounds often involves the use of copper-catalyzed 1,3 dipolar cycloaddition reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases . Conventional reactions of the TP ligand with metallic (II) salts lead to novel multidimensional complexes .科学研究应用

有机化学合成

该化合物属于1,2,4-三唑并[1,5-a]吡啶家族 . 已建立了一种在微波条件下合成1,2,4-三唑并[1,5-a]吡啶的无催化剂、无添加剂和环保方法 . 该串联反应涉及使用烯胺腈和苯甲酰肼,通过转酰胺机制,然后与腈进行亲核加成,随后缩合,在短反应时间内得到目标化合物 .

药物化学

1,2,4-三唑并[1,5-a]吡啶,具有桥头氮原子,通常存在于药物和生物活性化合物中 . 它表现出多种活性,包括充当RORγt反向激动剂 ,PHD-1 ,JAK1 和JAK2抑制剂 .

心血管疾病的治疗

2型糖尿病的治疗

过度增殖性疾病的治疗

抗菌活性

合成了一系列新型三唑并[4,3-a]吡嗪衍生物,并利用各种技术对其结构进行了表征 . 所有合成的化合物均采用微量肉汤稀释法评估其体外抗菌活性 . 在所有测试的化合物中,一些对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株表现出中等至良好的抗菌活性 .

作用机制

Target of Action

Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that enzyme inhibitors like this compound typically work by binding to their target enzymes and preventing them from catalyzing their respective reactions .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the biochemical pathways associated with its target enzymes .

Result of Action

As an enzyme inhibitor, it can be inferred that it may alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .

未来方向

The TP scaffold has found numerous applications in medicinal chemistry . Its potential for further exploration is promising, especially in the development of anticancer therapeutics . The synthetic utility of the devised protocol for TP compounds highlights their potential as candidates for further therapeutic exploration .

生化分析

Biochemical Properties

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The nature of these interactions often involves binding to the active sites of the enzymes, thereby blocking their activity and leading to downstream effects on metabolic pathways.

Cellular Effects

The effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted upon treatment with this compound, indicating its potential role in regulating transcriptional activity.

Molecular Mechanism

At the molecular level, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.

Metabolic Pathways

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

The transport and distribution of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects in a targeted manner.

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJBRIUYFBUFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

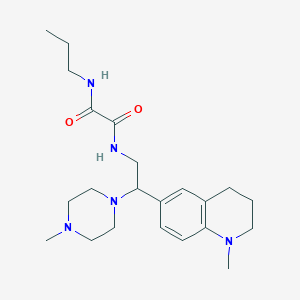

![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)

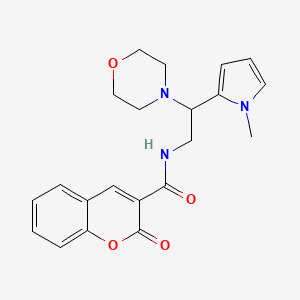

![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)

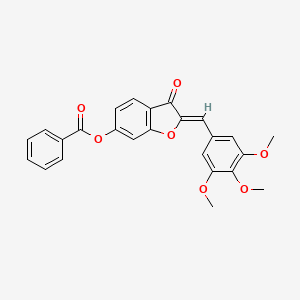

![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)

![2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2433688.png)